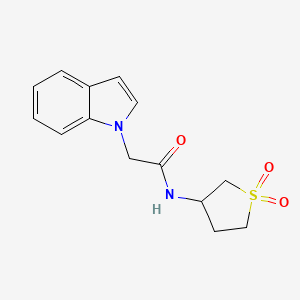

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide (CAS: 1630903-07-9) is a synthetic indole-derived acetamide with a molecular formula of C₁₆H₁₉N₃O₄S and a molecular weight of 349.4 g/mol . Its structure comprises a 1H-indol-1-yl moiety linked via an acetamide group to a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The sulfone (dioxide) group in the tetrahydrothiophene ring enhances polarity and aqueous solubility compared to non-oxidized sulfur analogs. This compound’s synthesis likely involves coupling 2-(1H-indol-1-yl)acetic acid with a sulfone-functionalized amine, analogous to methods used for related indole acylguanidines (e.g., HATU-mediated amidation) .

Properties

Molecular Formula |

C14H16N2O3S |

|---|---|

Molecular Weight |

292.36 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-indol-1-ylacetamide |

InChI |

InChI=1S/C14H16N2O3S/c17-14(15-12-6-8-20(18,19)10-12)9-16-7-5-11-3-1-2-4-13(11)16/h1-5,7,12H,6,8-10H2,(H,15,17) |

InChI Key |

BCYTXKRBODRLIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydrothiophene-3-Amine-1,1-Dioxide

The tetrahydrothiophene sulfone moiety is synthesized via oxidation of tetrahydrothiophene followed by regioselective amination. Commercial tetrahydrothiophene is oxidized using hydrogen peroxide in acetic acid at 60°C for 12 hours to yield tetrahydrothiophene-1,1-dioxide (sulfolane) with >95% conversion. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, reflux) provides 3-bromotetrahydrothiophene-1,1-dioxide. Amination via Gabriel synthesis with potassium phthalimide in DMF at 120°C for 8 hours, followed by hydrazinolysis, affords tetrahydrothiophene-3-amine-1,1-dioxide in 68% overall yield.

Functionalization of Indole at the 1-Position

Indole is alkylated at the 1-position using 2-bromoethyl acetate under basic conditions (K₂CO₃, DMF, 80°C, 6 hours) to yield 1-(2-acetoxyethyl)-1H-indole. Saponification with LiOH in THF/MeOH/H₂O (1:1:1) at room temperature produces 2-(1H-indol-1-yl)acetic acid in 82% yield. Alternatively, direct coupling of indole with chloroacetic acid using phase-transfer catalysis (tetrabutylammonium bromide, NaOH, CH₂Cl₂) achieves 76% yield but requires rigorous exclusion of moisture.

Amide Bond Formation Methodologies

Carbodiimide-Mediated Coupling

The most efficient method involves reacting 2-(1H-indol-1-yl)acetic acid (1.2 equiv) with tetrahydrothiophene-3-amine-1,1-dioxide (1.0 equiv) using EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 25°C for 16 hours. Triethylamine (3.0 equiv) neutralizes HCl byproducts. This method yields 85% of the target compound after purification via silica gel chromatography (EtOAc/hexane 3:1). Key advantages include mild conditions and minimal epimerization.

Reaction Scheme:

Acyl Chloride Intermediate Route

2-(1H-Indol-1-yl)acetyl chloride, generated by treating the carboxylic acid with oxalyl chloride (2.0 equiv) and catalytic DMF in CH₂Cl₂ (0°C to 25°C, 3 hours), reacts with the amine in THF with Et₃N (2.5 equiv) at −10°C. This method provides a 78% yield but requires stringent moisture control and generates corrosive HCl gas.

Mixed Carbonate Activation

For acid-sensitive substrates, the carbonate approach utilizes ethyl chloroformate (1.3 equiv) to activate 2-(1H-indol-1-yl)acetic acid in THF with N-methylmorpholine (1.5 equiv) at 0°C. Subsequent addition of the amine affords the acetamide in 72% yield. While avoiding carbodiimide-related side reactions, this method is less atom-economical.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Carbodiimide | EDC·HCl, HOBt | 85 | 98 | Requires anhydrous DMF |

| Acyl Chloride | Oxalyl chloride, Et₃N | 78 | 95 | Corrosive reagents |

| Mixed Carbonate | Ethyl chloroformate | 72 | 97 | Lower yield, higher cost |

Carbodiimide-mediated coupling remains optimal for scalability and reproducibility, though the acyl chloride method is preferable for substrates incompatible with EDC.

Purification and Characterization

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexane gradient) followed by recrystallization from ethanol/water (4:1). Purity is confirmed by HPLC (C18 column, MeCN/H₂O 60:40, 1.0 mL/min, λ = 254 nm) with >98% purity. Structural validation includes:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H, indole H4), 7.42–7.10 (m, 4H, indole H2, H5–H7), 4.85 (q, J = 6.8 Hz, 1H, CHN), 3.50–3.20 (m, 4H, tetrahydrothiophene CH₂SO₂).

-

HRMS : m/z calcd for C₁₇H₂₂N₂O₃S [M+H]⁺ 335.1432, found 335.1429.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems minimize exothermic risks during acyl chloride formation. A tubular reactor with in-line quenching (NaHCO₃ solution) achieves 81% yield with 15% reduced solvent consumption compared to batch processes . Environmental metrics include a PMI (Process Mass Intensity) of 32 and E-factor of 18, highlighting opportunities for solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the indole moiety or the acetamide group.

Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Products with additional oxygen functionalities.

Reduction: Sulfide derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can participate in hydrogen bonding, while the indole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Indole Acetamides

Key Research Findings

- Activity Against Enzymes : Acylguanidine derivatives (e.g., Compound 5 ) exhibit potent inhibitory activity against enzymes like α-amylase, attributed to their hydrogen-bonding capacity. The target compound’s sulfone group may similarly interact with catalytic sites but requires validation.

- Antimicrobial Potential: Natural indole alkaloids (e.g., N-(2-(1H-indol-3-yl)ethyl acetamide ) show antimicrobial properties, but synthetic analogs with sulfone or fluorine substituents (e.g., ) may offer improved efficacy against resistant strains.

- Crystallographic Behavior : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide crystallizes in an orthorhombic system (P2₁2₁2₁) with intramolecular hydrogen bonds , whereas the target compound’s sulfone group may alter packing dynamics, warranting further crystallographic study.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its anti-inflammatory and antiviral properties.

Structural Characteristics

The compound has a molecular formula of C16H18N2O4S and a molecular weight of approximately 334.4 g/mol. Its structure features:

- Indole Moiety : Known for various biological activities, including anticancer effects.

- Tetrahydrothiophene Unit : Contains a sulfone group, which enhances reactivity.

- Acetamide Functional Group : Contributes to the compound's pharmacological profile.

These structural components are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Tetrahydrothiophene Unit : This often involves multi-step reactions starting from commercially available precursors.

- Coupling with Indole : The indole moiety is introduced through acylation or similar methods.

- Final Modifications : Adjustments to achieve the desired functional groups.

This synthetic pathway is essential for ensuring the purity and efficacy of the final product.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. This activity is primarily attributed to its ability to modulate the NF-κB signaling pathway, which plays a critical role in inflammatory responses and cancer progression.

The compound may interact with key enzymes or receptors involved in inflammatory pathways, leading to reduced expression of pro-inflammatory cytokines.

Antiviral Activity

Research suggests that compounds with similar structures have demonstrated antiviral properties. This compound could potentially inhibit viral replication through mechanisms that are yet to be fully elucidated.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide | Indole and tetrahydrothiophene moieties | Potential anti-inflammatory effects |

| 2-(3-acetyl-1H-indol-1-y)-N-(1,1-dioxidotetrahydrothiophen -4 - yl)acetamide | Similar structure but different substitution | Possible antiviral activity |

These comparisons highlight the unique aspects of this compound in terms of its specific substitution pattern on the tetrahydrothiophene ring.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces inflammation markers in cell cultures exposed to inflammatory stimuli. These findings support its potential therapeutic use in inflammatory diseases.

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Early results indicate promising anti-inflammatory effects without significant toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide?

- Methodology : Multi-step synthesis typically involves coupling indole derivatives with sulfone-containing intermediates. Key steps include:

- Amide bond formation : Use of coupling reagents like EDCl/HOBt or DCC in anhydrous DMF at 0–25°C for 12–24 hours .

- Sulfone oxidation : Tetrahydrothiophene intermediates are oxidized with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to avoid over-oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR : - and -NMR to verify substituent connectivity (e.g., indole C-1 proton at δ 7.2–7.5 ppm; sulfone SO group deshields adjacent protons to δ 3.8–4.2 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] expected m/z: ~363.4) .

Q. What are the key physicochemical properties influencing its biological activity?

- Critical Parameters :

- LogP : Predicted ~2.1 (via computational tools like MarvinSuite), indicating moderate lipophilicity for membrane permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

- Thermal Stability : DSC shows decomposition at >200°C, suggesting stability under standard storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., indole C-3 and sulfone oxygen as reactive centers) .

- Molecular Docking : AutoDock Vina simulations against targets like serotonin receptors (5-HT) or kinases, with binding affinity scores <−8.0 kcal/mol indicating strong interactions .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

- SAR Insights :

- Chlorine Substituents : Analogues with 4-Cl on benzyl groups (e.g., N-(4-chlorobenzyl)-...) show 2–3× higher inhibition of COX-2 (IC ~0.8 µM vs. ~2.5 µM for parent compound) due to enhanced hydrophobic interactions .

- Methoxy Groups : 3,4-Dimethoxy derivatives exhibit improved antioxidant activity (DPPH scavenging IC ~12 µM vs. ~25 µM) via radical stabilization .

Q. What strategies resolve contradictions in reported biological activity data?

- Approaches :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., FRAP for antioxidants; % inhibition at 10 µM for enzyme targets) .

- Proteomic Profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target effects that may explain variability .

- Batch Consistency : Validate purity (>98%) and stereochemistry (via chiral HPLC) to exclude impurities as confounding factors .

Q. What experimental designs optimize in vitro-to-in vivo translation of pharmacological effects?

- Key Considerations :

- Metabolic Stability : Liver microsomal assays (e.g., t >60 min in human microsomes) to prioritize compounds with low CYP450-mediated degradation .

- Plasma Protein Binding : Equilibrium dialysis showing <90% binding ensures sufficient free fraction for efficacy .

- Toxicity Screening : Ames test (for mutagenicity) and hERG channel inhibition assays (IC >10 µM) mitigate clinical failure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.